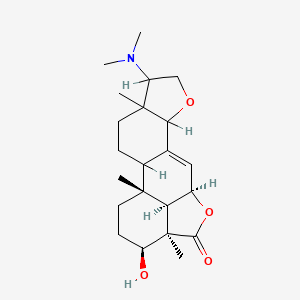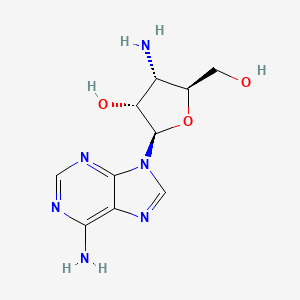
3'-氨基-3'-脱氧腺苷
概述
描述
3’-Amino-3’-deoxyadenosine is a nucleoside analog that has garnered significant interest due to its unique biochemical properties and potential applications in various fields. This compound is structurally similar to adenosine but lacks a hydroxyl group at the 3’ position of the ribose sugar, which is replaced by an amino group. This modification imparts distinct chemical and biological characteristics to the molecule.
科学研究应用
3’-氨基-3’-脱氧腺苷在科学研究中有着广泛的应用:
化学: 用作合成其他核苷类似物和衍生物的构件。
生物学: 研究其在抑制核酸合成中的作用及其作为多核苷酸合成中链终止剂的潜力。
医学: 具有抗肿瘤活性,正在研究其在癌症治疗中的潜在用途。
工业: 该化合物用于药物开发,并作为生化研究中的研究工具 .
安全和危害
作用机制
3’-氨基-3’-脱氧腺苷的作用机制涉及其整合到核酸中,在那里它充当链终止剂。3’位的氨基阻止了3’,5’-磷酸二酯键的形成,从而抑制了核酸链的进一步延伸。 这种性质使其成为核酸合成的有效抑制剂 .
生化分析
Biochemical Properties
3’-Amino-3’-deoxyadenosine plays a crucial role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. One of the primary interactions is with adenosine deaminase, an enzyme that catalyzes the deamination of adenosine to inosine. The presence of the amino group at the 3’ position inhibits the activity of adenosine deaminase, leading to the accumulation of 3’-Amino-3’-deoxyadenosine . Additionally, 3’-Amino-3’-deoxyadenosine has been shown to inhibit RNA polymerase, thereby affecting RNA synthesis . This compound also interacts with various nucleic acid polymerases, which incorporate it into growing polynucleotide chains, leading to chain termination .
Cellular Effects
3’-Amino-3’-deoxyadenosine exerts significant effects on various cell types and cellular processes. It has been observed to inhibit the growth of several types of tumor cells, including ascites tumor cells and adenocarcinoma cells . The compound interferes with nucleic acid synthesis, leading to the inhibition of cell proliferation . In addition, 3’-Amino-3’-deoxyadenosine affects cell signaling pathways by inhibiting the activity of adenosine receptors, which play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis . The compound also influences gene expression by incorporating into RNA and DNA, leading to the termination of nucleic acid synthesis .
Molecular Mechanism
The molecular mechanism of action of 3’-Amino-3’-deoxyadenosine involves several key interactions at the molecular level. The compound binds to adenosine receptors, inhibiting their activity and thereby affecting downstream signaling pathways . Additionally, 3’-Amino-3’-deoxyadenosine is incorporated into growing polynucleotide chains by nucleic acid polymerases, leading to chain termination . This incorporation prevents further elongation of the nucleic acid chain, thereby inhibiting nucleic acid synthesis . The compound also inhibits the activity of adenosine deaminase, leading to the accumulation of adenosine and its analogs, which further affects cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3’-Amino-3’-deoxyadenosine have been observed to change over time. The compound is relatively stable under physiological conditions, but its stability can be affected by factors such as temperature and pH . Over time, 3’-Amino-3’-deoxyadenosine can undergo degradation, leading to a decrease in its efficacy . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of nucleic acid synthesis and cell proliferation . In in vitro studies, the compound has been shown to maintain its activity for several hours, while in in vivo studies, its effects can last for several days .
Dosage Effects in Animal Models
The effects of 3’-Amino-3’-deoxyadenosine vary with different dosages in animal models. At low doses, the compound has been shown to inhibit tumor growth and prolong survival in mice bearing ascites tumors . At higher doses, 3’-Amino-3’-deoxyadenosine can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. The compound’s therapeutic window is relatively narrow, and careful dosage optimization is required to achieve the desired therapeutic effects while minimizing adverse effects. Threshold effects have been observed, with significant antitumor activity at doses as low as 72 µg/mouse.
准备方法
合成路线及反应条件
3’-氨基-3’-脱氧腺苷可以通过多种化学路线合成。一种常用的方法是从腺苷进行半合成。该过程通常包括以下步骤:
5’-羟基的保护: 腺苷的5’-羟基使用合适的保护基团进行保护,例如硅基或酰基。
选择性脱氧: 选择性地脱除3’-羟基,形成3’-脱氧腺苷。
工业生产方法
3’-氨基-3’-脱氧腺苷的工业生产采用类似的合成路线,但规模更大。该过程针对更高的产量和纯度进行了优化。 酶法也被探索用于高效经济地生产该化合物 .
化学反应分析
反应类型
3’-氨基-3’-脱氧腺苷会发生多种化学反应,包括:
氧化: 氨基可以被氧化形成相应的氧代衍生物。
还原: 还原反应可以将氨基修饰为其他官能团。
取代: 氨基可以参与亲核取代反应,形成各种衍生物.
常用试剂及条件
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 亲核取代反应通常涉及卤代烷烃和酰氯等试剂.
主要产物
相似化合物的比较
类似化合物
3’-脱氧腺苷 (Cordycepin): 缺少3’-羟基,但没有氨基。
嘌呤霉素氨基核苷: 含有氨基,但结构和生物活性不同。
戈氏霉素: 另一种具有不同生物学特性的氨基核苷 .
独特性
3’-氨基-3’-脱氧腺苷因其特定的结构修饰而独一无二,赋予了独特的生化特性。 它能够充当核酸合成中的链终止剂,使其有别于其他类似化合物 .
属性
IUPAC Name |
(2R,3R,4S,5S)-4-amino-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O3/c11-5-4(1-17)19-10(7(5)18)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17-18H,1,11H2,(H2,12,13,14)/t4-,5-,7-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDPUOKUEKVHIL-QYYRPYCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)N)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)N)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2504-55-4 | |
| Record name | 3′-Amino-3′-deoxyadenosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2504-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-Amino-3'-deoxyadenosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002504554 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the downstream consequences of 3'-AmA's inhibition of RNA synthesis?
A2: Inhibition of RNA synthesis by 3'-AmA primarily affects the production of ribosomal RNA (rRNA), leading to a decrease in ribosome biogenesis and protein synthesis. [, ] This selective effect on rRNA synthesis is attributed to the structural changes 3'-AmA induces within the nucleolus, the site of ribosome assembly. [, ]
Q2: Does 3'-AmA affect normal cells and transformed cells differently?
A3: Research suggests that 3'-AmA can differentially impact normal and transformed cells. While it inhibits pre-rRNA processing in both cell types, the effects on pre-rRNA transcription and nucleolar structure appear more pronounced in transformed cells. [] This difference might be related to the higher rate of rRNA synthesis typically observed in transformed cells.
Q3: What is the molecular formula and molecular weight of 3'-amino-3'-deoxyadenosine?
A3: The molecular formula of 3'-AmA is C10H14N6O3. Its molecular weight is 266.25 g/mol.
Q4: Is there any available spectroscopic data for 3'-AmA?
A5: Yes, several studies have utilized NMR (Nuclear Magnetic Resonance) spectroscopy to characterize the conformation of 3'-AmA in solution. [, ] These studies typically focus on proton (1H) and carbon (13C) NMR spectra to analyze the compound's structure.
Q5: Is there information available regarding the stability of 3'-AmA under different conditions?
A6: While specific stability data for 3'-AmA is limited in the provided research, its synthesis often involves protecting groups to improve stability during chemical reactions. [, , ] This suggests potential sensitivity to certain conditions, and further investigation into its stability profile would be beneficial.
Q6: How do structural modifications of 3'-AmA affect its biological activity?
A8: Modifications at the 3'-amino group, such as acylation, are commonly employed in synthesizing 3'-AmA derivatives. [, , ] These modifications can impact the compound's activity, as observed with the synthesis of puromycin analogs. [, ] The N6-methyl groups in puromycin, absent in 3'-AmA, were found not to be essential for its inhibitory activity on protein synthesis, suggesting that modifications at this position might be tolerated. []
Q7: Are there specific structural features of 3'-AmA crucial for its interaction with RNA polymerase?
A9: The 3'-amino group is critical, as it prevents further RNA chain elongation. [, ] Additionally, studies using 3'-modified ATP analogs, including 3'-AmA-triphosphate, demonstrate potent inhibition of the RNA polymerase elongation step. [] This suggests the 3'-position plays a vital role in binding to the enzyme.
Q8: Has 3'-AmA been investigated for its antiviral activity?
A11: While 3'-AmA itself has not been extensively studied for antiviral activity, its derivative, puromycin aminonucleoside, and other 3'-aminonucleoside analogs have shown inhibitory effects against HIV-1 replication. [] These analogs were found to target reverse transcription, an early stage in the HIV-1 replication cycle. []
Q9: What in vitro models have been used to study the activity of 3'-AmA?
A9: Researchers have utilized various in vitro systems to investigate 3'-AmA's effects, including:
- Ehrlich ascites tumor cells: To study its impact on nucleic acid synthesis and labeling of RNA subspecies. [, ]
- Isolated nuclei: To analyze its effect on RNA formation catalyzed by aggregate enzymes. []
- Escherichia coli DNA-dependent RNA polymerase: To understand its interaction with the enzyme and its inhibitory effects on RNA synthesis. []
Q10: Have computational methods been used to study 3'-AmA?
A13: Yes, PCILO (Perturbative Configuration Interaction using Localized Orbitals) computations have been employed to investigate the conformation of 3'-AmA. [] These studies compared its conformational preferences to those of adenosine and cordycepin (3'-deoxyadenosine).
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



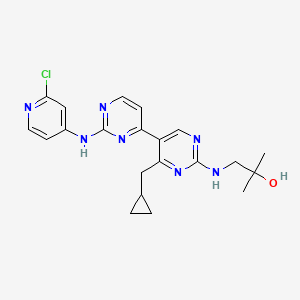

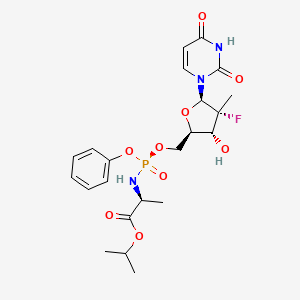
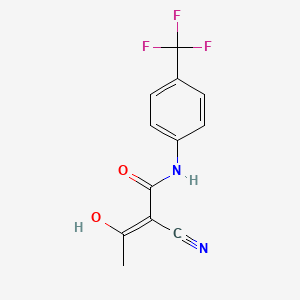
![4-[[(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-[(1R)-2-[(3-chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]-1-hydroxyethyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B1194452.png)
